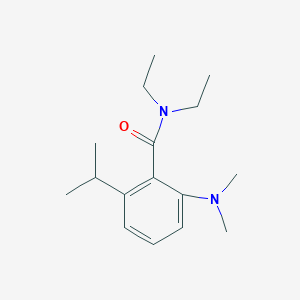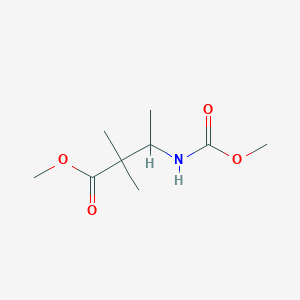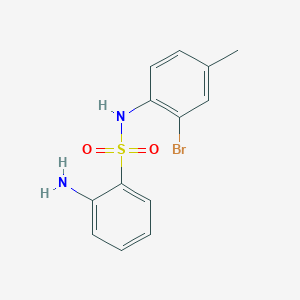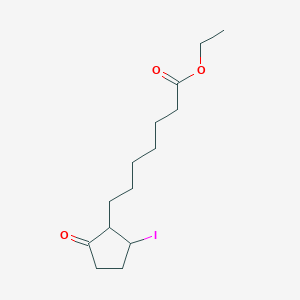
Ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate is an organic compound with the molecular formula C14H23IO3 It is a derivative of cyclopentaneheptanoic acid, featuring an iodo and oxo functional group on the cyclopentyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate typically involves the iodination of ethyl 7-(2-oxocyclopentyl)heptanoateThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient production rates. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, resulting in the formation of ethyl 7-(2-hydroxy-5-oxocyclopentyl)heptanoate.
Substitution: The iodo group can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of ethyl 7-(2-oxocyclopentyl)heptanoate, such as carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The oxo group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-(2-oxocyclopentyl)heptanoate: Lacks the iodo group, making it less reactive in halogen bonding interactions.
Ethyl 7-(2-hydroxy-5-oxocyclopentyl)heptanoate: Contains a hydroxyl group instead of an iodo group, altering its chemical reactivity and biological activity.
Ethyl 7-(2-amino-5-oxocyclopentyl)heptanoate: Features an amino group, which can engage in different types of chemical reactions compared to the iodo group.
Uniqueness
Ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate is unique due to the presence of both iodo and oxo functional groups on the cyclopentyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Número CAS |
88147-28-8 |
|---|---|
Fórmula molecular |
C14H23IO3 |
Peso molecular |
366.23 g/mol |
Nombre IUPAC |
ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate |
InChI |
InChI=1S/C14H23IO3/c1-2-18-14(17)8-6-4-3-5-7-11-12(15)9-10-13(11)16/h11-12H,2-10H2,1H3 |
Clave InChI |
GJWWOOCQXKCVFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCC1C(CCC1=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


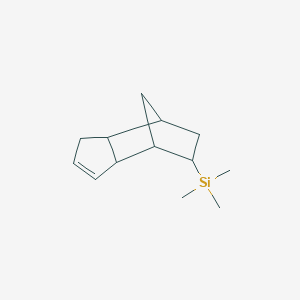
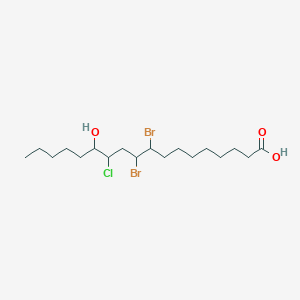
![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

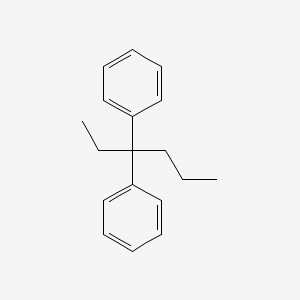
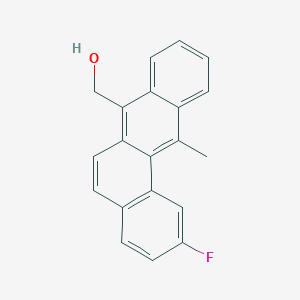
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
